1-(2-Chlorophenyl)imidazole
Overview
Description
1-(2-Chlorophenyl)imidazole is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be achieved through a three-stage synthetic approach . Initially, benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols are reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives are obtained from substitution reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)imidazole consists of an imidazole ring attached to a 2-chlorophenyl group . The structure can be confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be prepared by the Mannich base technique using a Cu(II) catalyst . The Cu(phen)Cl2 catalyst was found to be more effective than other methods .
Scientific Research Applications
Corrosion Inhibition
1-(2-Chlorophenyl)imidazole and its derivatives have been studied for their potential as corrosion inhibitors. Research by Ouakki et al. (2019) examined the inhibitory action of two imidazole derivatives on mild steel corrosion in sulfuric acid medium, demonstrating their effectiveness as mixed-type inhibitors with high resistance and inhibition efficiency. This indicates the compound's potential in protecting metals from corrosive environments (Ouakki et al., 2019).
Structural Analysis
The molecular structure of 1-(2-Chlorophenyl)imidazole has been determined through X-ray crystallography. Studies by Song & Shin (1998) have detailed its conformation and interactions among its phenyl rings and the imidazole ring, providing insights into its structural properties which are crucial for understanding its reactivity and interaction with other molecules (Song & Shin, 1998).
Antifungal Properties
Research into imidazole derivatives has revealed their effectiveness against fungal infections. Walker et al. (1978) described a compound derived from 1-(2-Chlorophenyl)imidazole, which showed significant activity against Candida albicans infections in vivo, indicating its potential in antifungal medication (Walker et al., 1978).
Microwave-Assisted Synthesis
The synthesis of 1-(2-Chlorophenyl)imidazole derivatives using microwave technology has been explored, which could offer more efficient and eco-friendly production methods. A study by Saberi et al. (2009) focused on the microwave-assisted synthesis and crystal structure of a derivative, contributing to the development of new synthetic methodologies (Saberi et al., 2009).
Gas-Phase Rearrangements in Mass Spectrometry
Imidazole derivatives have been studied for their behavior in mass spectrometry. Qin (2001) analyzed the gas-phase rearrangements of a farnesyl transferase inhibitor containing an imidazole ring, highlighting its unique structural role in these processes (Qin, 2001).
Antimicrobial and Molecular Docking Studies
Research into benzimidazole derivatives, which include chlorophenyl-imidazole, has demonstrated antimicrobial properties. Studies have shown their effectiveness against various bacterial strains, with molecular docking studies providing deeper insights into their interaction with target molecules (Journals Iosr, V.Chidambaranathan, & C.M.Mahalakshmi, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199536 | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)imidazole | |
CAS RN |
51581-50-1 | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51581-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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